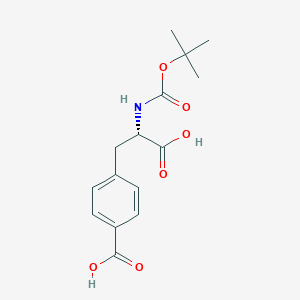
Boc-4-carboxyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-4-carboxyl-L-phenylalanine (Boc-Phe-COOH) is an artificial amino acid used in the synthesis of peptides and proteins in the laboratory. It is a synthetic form of the naturally occurring L-phenylalanine, an essential amino acid found in many proteins. Boc-Phe-COOH has been used in numerous research applications, including the study of protein structure, protein-ligand interactions, and enzyme-catalyzed reactions. This article will discuss the synthesis method of Boc-Phe-COOH, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Applications in Native Chemical Ligation and Peptide Synthesis
Boc-4-carboxyl-L-phenylalanine has been notably used in the field of peptide synthesis. Crich and Banerjee (2007) demonstrated that the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, which is a significant technique in peptide synthesis. They successfully used this method to synthesize LYRAMFRANK, establishing its compatibility with reactive side chains and the ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).
In Phosphotyrosyl Mimetics
Oishi et al. (2004) synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and other analogues as conformationally-constrained phosphotyrosyl mimetics. These compounds, which are suitably protected for peptide synthesis, have potential applications in studying cellular signal transduction processes (Oishi et al., 2004).
In Boron Neutron Capture Therapy (BNCT)
Perry et al. (2020) explored the use of 4-borono-L-phenylalanine (BPA), a derivative of the compound , in boron neutron capture therapy (BNCT). They studied its interaction with DNA when incorporated into a positively charged hexa-L-arginine peptide. This research is valuable for understanding the DNA damage produced by the high LET particles involved in BNCT (Perry et al., 2020).
Wirkmechanismus
Target of Action
Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .
Biochemical Pathways
As an amino acid, it is likely involved in protein synthesis and other cellular processes .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .
Action Environment
Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Eigenschaften
IUPAC Name |
4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXENJFSWWWQI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
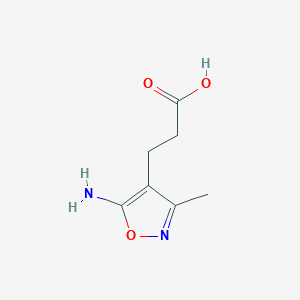


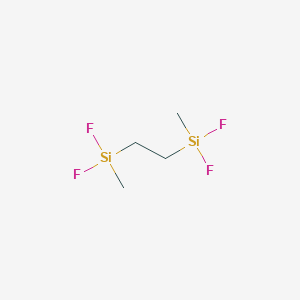

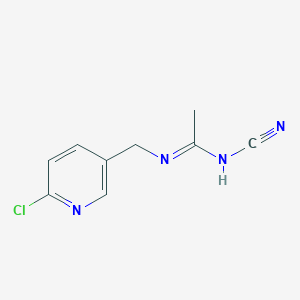
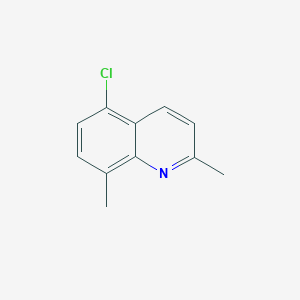
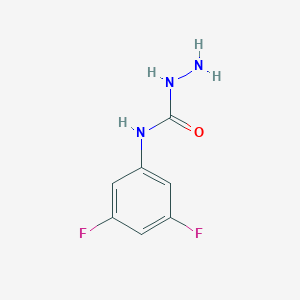

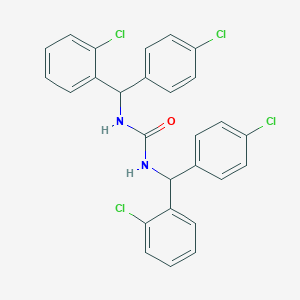
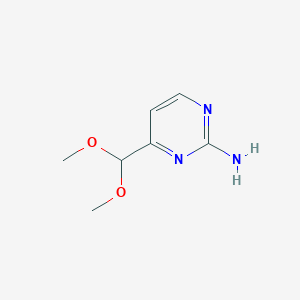

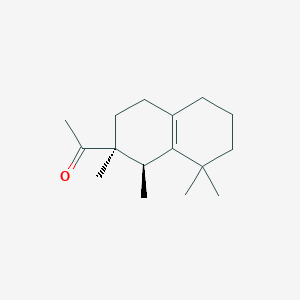
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
